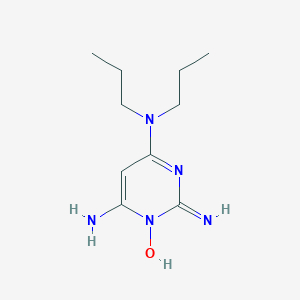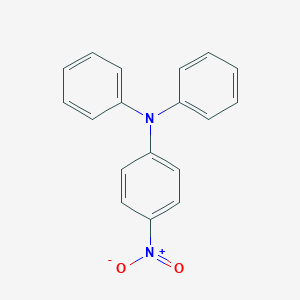
Bis-(4-nitrofenil)fenilamina
Descripción general
Descripción
Bis-(4-nitrophenyl)phenylamine, also known as 4-nitrophenyl-2-phenylamine, is an organic compound that has a wide variety of applications in scientific research and in the laboratory. It is a yellow-brown solid that is soluble in organic solvents and has a molar mass of 280.24 g/mol. It is a derivative of aniline, an organic compound that is used in a variety of synthetic processes. 4-nitrophenyl-2-phenylamine has been used in a variety of scientific research applications and has been found to have a number of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Síntesis de Triarilmetanos
Bis-(4-nitrofenil)fenilamina se utiliza en la síntesis de triarilmetanos (TRAM), que son valiosos farmacóforos que poseen una diversidad de actividades biológicas . Estos compuestos se encuentran en productos naturales y se utilizan como compuestos versátiles para agentes fotocrómicos, colorantes, sondas fluorescentes y como bloques de construcción en la síntesis. La síntesis implica una metodología sin metales ni solventes que utiliza un líquido iónico ácido de Brönsted catalizado por la reacción de Friedel-Crafts .
Aplicaciones en ciencia de materiales
Los principales TRAM basados en anilina, derivados de this compound, se emplean como monómeros para la preparación de poliamidas. Estas poliamidas tienen varias aplicaciones en la ciencia de los materiales debido a sus propiedades estructurales .
Precursores para diversos TRAM
Los grupos amino e hidroxilo en los anillos de benceno de los TRAM primarios basados en anilina y fenol se pueden convertir fácilmente en varios grupos funcionales. Esto hace que this compound sea un precursor para la preparación de una amplia variedad de derivados de TRAM .
Actividad biológica de los derivados del indol
This compound participa en la síntesis de derivados del indol, que han demostrado un potencial biológico significativo. Estos derivados poseen actividades antiviral, antiinflamatoria, anticancerígena, anti-VIH, antioxidante, antimicrobiana, antituberculosa, antidiabética, antimalárica y anticolinesterasa .
Síntesis de ureas monosustituidas
Este compuesto se utiliza en la síntesis de ureas monosustituidas, que son importantes en varios procesos biológicos. La síntesis es un proceso versátil y eficiente de dos pasos que produce ureas con un alto rendimiento y pureza .
Investigación proteómica
This compound es también un producto que se utiliza en la investigación proteómica. Su estructura molecular permite su aplicación en el estudio de proteínas y péptidos, lo cual es crucial para comprender los sistemas biológicos y los mecanismos de la enfermedad .
Safety and Hazards
In case of inhalation, it is advised to move the victim into fresh air and provide artificial respiration if necessary . Skin contact requires immediate removal of contaminated clothing and washing off with soap and plenty of water . In case of ingestion, rinse the mouth with water and do not induce vomiting . The use of personal protective equipment, including chemical impermeable gloves, is recommended .
Propiedades
IUPAC Name |
4-nitro-N-(4-nitrophenyl)-N-phenylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O4/c22-20(23)17-10-6-15(7-11-17)19(14-4-2-1-3-5-14)16-8-12-18(13-9-16)21(24)25/h1-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKZATZDYEKDQLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10408371 | |
| Record name | 4,4'-Dinitrotriphenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10408371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1100-10-3 | |
| Record name | 4,4'-Dinitrotriphenylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10408371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![tert-butyl 2-[(4R,6R)-6-[2-[2-(4-fluorophenyl)-3-phenyl-4-[(4-phenylmethoxyphenyl)carbamoyl]-5-propan-2-ylpyrrol-1-yl]ethyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate](/img/structure/B16614.png)
![2-[2-(4-Fluorophenyl)-2-oxo-1-phenyl-ethyl]-4-methyl-3-oxo-pentanoic Acid, (4-Benzyloxy-phenyl)-amide](/img/structure/B16615.png)


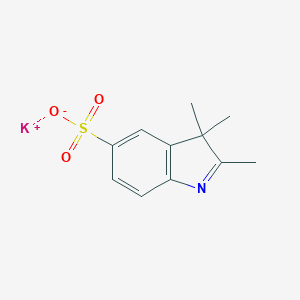
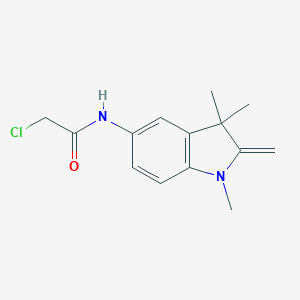
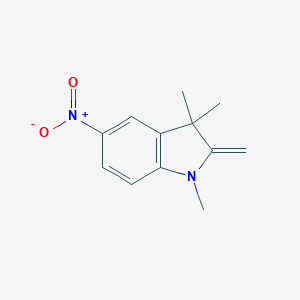
![Potassium 1-(5-carboxypentyl)-2-[(1E,3E,5E)-5-(1-ethyl-3,3-dimethyl-5-sulfonato-1,3-dihydro-2H-indol-2-ylidene)penta-1,3-dien-1-yl]-3,3-dimethyl-3H-indol-1-ium-5-sulfonate](/img/structure/B16630.png)
![(+)-(3R)-3-{[tert-Butyl(dimethyl)silyl]oxy}dihydrofuran-2(3H)-one](/img/structure/B16633.png)
